molecular formula C15H19NO4 B2528782 (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid CAS No. 168050-63-3

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid

Cat. No.: B2528782
CAS No.: 168050-63-3
M. Wt: 277.32
InChI Key: SOYXQVSBDHHRLV-WCQYABFASA-N
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Description

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, makes it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester: Shares a similar chiral structure and is used in pharmaceutical research.

    3-amino-5-methylisoxazole: Another compound with a piperidine ring, used in heterocyclization reactions.

Uniqueness

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQVSBDHHRLV-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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